2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decan-3-yl core, which is fused with a thiophene ring and an acetamide group
Preparation Methods
The synthesis of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the thiophene and acetamide groups. Common reagents used in these reactions include acyl chlorides, amines, and thiophene derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .
Chemical Reactions Analysis
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the acetamide group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides
Scientific Research Applications
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation, apoptosis, or immune responses .
Comparison with Similar Compounds
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid: This compound has a similar spirocyclic core but lacks the thiophene and acetamide groups, making it less versatile in terms of chemical reactivity and biological activity.
4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: This compound also contains the spirocyclic core but has a benzoic acid ester group instead of the thiophene and acetamide groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAGSDNZVTWIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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